molecular formula C14H8FIN2O2 B6083375 2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide

Katalognummer B6083375
Molekulargewicht: 382.13 g/mol
InChI-Schlüssel: UQZWPCHGXOXHMH-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways, which ultimately leads to the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation of these downstream pathways, leading to the death of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the activation of B-cells and to induce apoptosis (programmed cell death) in B-cells. This compound has also been shown to have minimal effects on T-cells, which suggests that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide is its potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been well-tolerated in preclinical studies, which suggests that it may have a favorable safety profile. However, one limitation of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the development of 2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide. First, clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies. These studies will provide important information on the optimal dosing, safety, and efficacy of this compound in humans. Second, there is ongoing research to identify biomarkers that can predict response to this compound. This information could be used to identify patients who are most likely to benefit from this compound treatment. Finally, there is research underway to develop combination therapies that include this compound. These studies will evaluate the potential synergistic effects of this compound with other anti-cancer agents.

Synthesemethoden

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 4-fluoroaniline and 5-iodo-2-furan carboxylic acid. The intermediate compounds are prepared by reacting these starting materials with various reagents, such as acryloyl chloride and cyanogen bromide. The final coupling reaction involves the reaction of the intermediate compounds with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form this compound.

Wissenschaftliche Forschungsanwendungen

2-cyano-N-(4-fluorophenyl)-3-(5-iodo-2-furyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity and has been well-tolerated.

Eigenschaften

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FIN2O2/c15-10-1-3-11(4-2-10)18-14(19)9(8-17)7-12-5-6-13(16)20-12/h1-7H,(H,18,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZWPCHGXOXHMH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)I)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)I)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.